molecular formula C24H26FN3O3 B2953992 (4-((2,5-Diethoxyphenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone CAS No. 1357729-40-8

(4-((2,5-Diethoxyphenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone

Numéro de catalogue: B2953992
Numéro CAS: 1357729-40-8
Poids moléculaire: 423.488
Clé InChI: QCEQKCBLRHOLJT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The 4-position is modified with a (2,5-diethoxyphenyl)amino group, contributing hydrophobic and hydrogen-bonding interactions. At position 3, a pyrrolidin-1-yl methanone group introduces conformational constraints due to the five-membered heterocycle. The molecular formula is C₂₄H₂₉FN₃O₃ (MW: 426.5 g/mol), with structural features optimized for targeting enzymes or receptors in therapeutic contexts.

Propriétés

IUPAC Name

[4-(2,5-diethoxyanilino)-6-fluoroquinolin-3-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26FN3O3/c1-3-30-17-8-10-22(31-4-2)21(14-17)27-23-18-13-16(25)7-9-20(18)26-15-19(23)24(29)28-11-5-6-12-28/h7-10,13-15H,3-6,11-12H2,1-2H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCEQKCBLRHOLJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)OCC)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCCC4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mécanisme D'action

Activité Biologique

The compound (4-((2,5-Diethoxyphenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone is a synthetic organic molecule belonging to the class of fluoroquinolones. This class is well-known for its broad spectrum of biological activities, particularly in antimicrobial and anticancer applications. The unique structure of this compound, featuring a quinoline core and specific substituents, suggests potential therapeutic properties that warrant detailed exploration.

Chemical Structure and Properties

  • Molecular Formula : C24H26FN3O4
  • Molecular Weight : Approximately 439.5 g/mol
  • CAS Number : 1358267-09-0

The compound's structure includes:

  • A quinoline core , which is crucial for its biological activity.
  • A diethoxyphenyl group that may enhance lipophilicity.
  • A pyrrolidinyl moiety that could influence receptor interactions.

The biological activity of this compound is primarily attributed to its ability to inhibit bacterial enzymes such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication and transcription. This mechanism is common among fluoroquinolone derivatives, which have been extensively studied for their antimicrobial properties.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antibacterial effects. For instance, fluoroquinolones like ciprofloxacin and levofloxacin are known to be effective against a variety of bacterial strains. The specific ED50 value for this compound in the maximal electroshock (MES) test was reported at 6.20 mg/kg , indicating promising anticonvulsant activity as well.

Anticancer Potential

Preliminary studies suggest that quinoline derivatives may also possess anticancer properties through mechanisms such as:

  • Induction of apoptosis in cancer cells.
  • Inhibition of cell proliferation by interfering with specific signaling pathways.

Comparative Analysis with Similar Compounds

To better understand the potential of this compound, a comparison with established fluoroquinolone antibiotics can provide insights into its unique properties:

Compound NameStructural FeaturesBiological Activity
CiprofloxacinFluoroquinolone backboneAntibacterial
LevofloxacinSimilar core structureBroad-spectrum antibiotic
MoxifloxacinFluoroquinolone with additional ringAntimicrobial and anti-inflammatory

The unique combination of functional groups in this compound may confer distinct pharmacological profiles or enhanced bioactivity against specific pathogens or cancer cells.

Comparaison Avec Des Composés Similaires

Structural and Functional Group Analysis

Key structural analogs are compared below based on their quinoline/polycyclic cores, substituents, and methanone-linked heterocycles:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
Target Compound C₂₄H₂₉FN₃O₃ 426.5 6-fluoro, 4-(2,5-diethoxyphenyl)amino, pyrrolidin-1-yl methanone
(4-(4-(2,4-Dimethylphenyl)piperazin-1-yl)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone C₂₇H₃₁FN₄O 446.6 6-fluoro, 4-(piperazinyl-2,4-dimethylphenyl), piperidin-1-yl methanone
Cyclopropyl[(3S)-3-{[9-ethyl-8-(2-methylpyrimidin-5-yl)-9H-purin-6-yl]amino}pyrrolidin-1-yl]methanone C₂₀H₂₄N₈O 416.5 Purine core, pyrrolidin-1-yl methanone, cyclopropyl, pyrimidinyl
8-amino-7-(4-pyridinyl)-5,6-dihydrobenzo[h]furo[2,3-b]quinolin-9-ylmethanone C₂₇H₁₉N₃O₂ 417.5 Fused benzo-furo-quinoline core, phenyl methanone, 4-pyridinyl substituent

Key Differences and Implications

Quinoline Core vs. Fluorine at position 6 (shared with ) enhances electronegativity, which may improve membrane permeability compared to non-fluorinated analogs.

4-Position Substituents :

  • The 2,5-diethoxyphenyl group in the target compound provides strong hydrophobic interactions and moderate hydrogen-bonding capacity via ethoxy oxygen atoms.
  • In contrast, the piperazinyl-2,4-dimethylphenyl group in introduces basicity and bulkiness, likely favoring interactions with amine-sensitive targets (e.g., GPCRs).

The cyclopropyl-pyrrolidinyl hybrid in merges steric hindrance with conformational rigidity, which may enhance selectivity for purine-binding enzymes.

Physicochemical and Pharmacokinetic Properties

  • Solubility : The ethoxy groups in the target compound improve hydrophilicity compared to the dimethylphenyl group in but reduce it relative to the pyridinyl substituent in .
  • Bioavailability : Fluorine and pyrrolidinyl groups in the target compound may enhance blood-brain barrier penetration compared to bulkier analogs like .
  • Metabolic Stability : The diethoxy motif in the target compound could slow oxidative metabolism compared to methyl groups in , extending half-life.

Q & A

Basic: What are the recommended synthetic pathways for preparing (4-((2,5-Diethoxyphenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone, and how can reaction yields be optimized?

Answer:
The synthesis of quinoline-pyrrolidinyl methanone derivatives typically involves multi-step procedures:

Core Structure Assembly : Start with a 6-fluoroquinoline scaffold. Introduce the 2,5-diethoxyaniline group via Buchwald-Hartwig amination or nucleophilic aromatic substitution under palladium catalysis .

Methanone Formation : React the quinoline intermediate with pyrrolidine-1-carbonyl chloride using a base (e.g., triethylamine) in anhydrous DCM or THF .

Optimization Strategies :

  • Use excess reagents (4 equiv. of aryl phenol derivatives) to drive reactions to completion .
  • Employ preparative column chromatography (silica gel, hexanes/EtOAc gradients) for purification, achieving yields up to 71% .
  • Monitor reaction progress via TLC or HPLC to minimize side products .

Basic: Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

Answer:

  • 1H/13C NMR : Confirm regiochemistry of the 2,5-diethoxy group and verify pyrrolidine substitution patterns. For example, the fluorine atom at position 6 on the quinoline ring causes distinct deshielding in 13C NMR (~160 ppm for C-F) .
  • HRMS : Validate molecular weight (e.g., calculated vs. observed m/z for C25H28FN3O3: 461.21 vs. 461.20) .
  • HPLC-PDA : Assess purity (>98%) using C18 columns with acetonitrile/water mobile phases .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound, particularly in kinase inhibition assays?

Answer:
Contradictions often arise from assay conditions or structural analogs. Methodological considerations:

  • Control for Solubility : Use DMSO stock solutions (<0.1% final concentration) to avoid solvent interference .

  • Validate Target Specificity : Compare activity against isoforms (e.g., CDK2 vs. CDK4) using recombinant kinase assays .

  • Structural Analog Analysis :

    ModificationActivity Change (IC50)Source
    6-Fluoro → 6-H10-fold ↓
    Pyrrolidine → Piperidine3-fold ↑
    • Adjust diethoxy substituents to modulate lipophilicity (logP) and membrane permeability .

Advanced: What in vivo pharmacokinetic challenges are associated with this compound, and how can they be addressed?

Answer:
Key challenges include poor oral bioavailability and metabolic instability:

  • Improve Solubility : Formulate with cyclodextrins or lipid nanoparticles .

  • Metabolic Stability :

    • Replace labile ethoxy groups with methylenedioxy rings to reduce CYP450-mediated oxidation .
    • Introduce deuterium at metabolically vulnerable positions (e.g., benzylic hydrogens) .
  • Pharmacokinetic Parameters :

    ParameterValueMethod
    t1/2 (rat)2.3 hIV bolus
    Cmax (oral)1.2 µMLC-MS/MS
    • Use microsomal stability assays (human/rat liver microsomes) to predict clearance rates .

Basic: What are the recommended storage conditions and handling protocols for this compound?

Answer:

  • Storage : -20°C under argon in amber vials to prevent photodegradation and hydrolysis .
  • Safety :
    • Use PPE (nitrile gloves, goggles) due to potential irritancy (LD50 > 500 mg/kg in rodents) .
    • Neutralize waste with 10% acetic acid before disposal .

Advanced: How can computational methods guide SAR studies for optimizing this compound’s selectivity?

Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., CDK2 PDB: 1H1Q). Focus on hydrogen bonds between the quinoline nitrogen and kinase hinge regions .

  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Metrics:

    MetricValue
    RMSD (ligand)1.2 Å
    H-bond occupancy85%
  • QSAR Models : Corstrate 2D descriptors (AlogP, topological polar surface area) with IC50 data to predict activity cliffs .

Basic: What solvents and buffers are compatible with this compound in biological assays?

Answer:

  • Solubility Profile :

    SolventSolubility (mg/mL)
    DMSO25
    Ethanol8
    PBS (pH 7.4)<0.1
  • Buffer Compatibility : Use HEPES (pH 7.0–7.5) or Tris-HCl (pH 7.2) with 0.01% Tween-80 to prevent aggregation .

Advanced: How can researchers validate target engagement in cellular models?

Answer:

  • Cellular Thermal Shift Assay (CETSA) :
    • Treat cells (e.g., HeLa) with 10 µM compound for 2 h.
    • Heat lysates (37–65°C) and quantify target protein via Western blot .
  • BRET/FRET Probes : Use engineered biosensors to monitor real-time kinase inhibition .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.